molecular formula C19H21N5S2 B15282785 3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282785
M. Wt: 383.5 g/mol
InChI Key: BQOVGHMLSVNSPH-UHFFFAOYSA-N
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Description

3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar principles, often utilizing scalable and cost-effective processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols .

Scientific Research Applications

3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for many essential biomolecules. By inhibiting this enzyme, the compound can exert its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. The uniqueness of this compound lies in its adamantylsulfanyl and pyridinyl groups, which contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C19H21N5S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H21N5S2/c1-2-4-20-15(3-1)17-23-24-16(21-22-18(24)26-17)11-25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2

InChI Key

BQOVGHMLSVNSPH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCC4=NN=C5N4N=C(S5)C6=CC=CC=N6

Origin of Product

United States

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